![molecular formula C15H15N3O3 B2614349 N-(pyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034389-44-9](/img/structure/B2614349.png)
N-(pyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a tetrahydrofuran ring, and a nicotinamide group. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The tetrahydrofuran ring is a five-membered ring with four carbon atoms and one oxygen atom. The nicotinamide group consists of a nitrogen atom double-bonded to a carbon atom, which is also part of an amide group.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. The pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions . The ether linkage in the tetrahydrofuran group might be cleaved under acidic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent . The presence of the pyridine and amide groups might make it somewhat soluble in water .
Scientific Research Applications
Bisubstrate Inhibitors and Enzyme Studies
N-(pyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is involved in the study of bisubstrate inhibitors, particularly concerning enzymes like Nicotinamide N-methyltransferase (NNMT). NNMT plays a significant role in physiological and pathological processes by catalyzing the N-methylation of pyridine-containing compounds. The discovery of potent NNMT inhibitors, such as the one mentioned, allows for a deeper understanding of NNMT's role in various diseases and offers a pathway to develop more effective and selective inhibitors. This research is crucial for testing biological and therapeutic hypotheses related to NNMT's function in human diseases (Babault et al., 2018).
NNMT and Cancer Research
Studies have explored the potential involvement of NNMT in conditions like cutaneous malignant melanoma, where it's shown to have a higher expression compared to benign nevi. The research suggests that NNMT could serve as a molecular biomarker for melanoma, aiding in the diagnosis and prognosis of this neoplasm. Understanding the role of substances like N-(pyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in inhibiting NNMT could, therefore, have significant implications for cancer research and treatment strategies (Ganzetti et al., 2018).
Biochemical and Kinetic Characterization
The development of assays for characterizing substrates and inhibitors of NNMT, like N-(pyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, is pivotal in advancing our understanding of the enzyme's activity and its role in methylation processes. Such assays help in the rapid and efficient analysis of NNMT-mediated reactions, providing insights into the enzyme's substrate scope and potential for inhibitor development. This line of research is critical for unveiling new therapeutic avenues and for the biochemical characterization of NNMT and its inhibitors (van Haren et al., 2016).
Therapeutic Potential and Biomarker Development
The upregulation of NNMT in various solid tumors has highlighted its potential as a tumor biomarker. Research into NNMT expression and its inhibition by compounds like N-(pyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide could provide valuable prognostic information for patients with solid tumors. Such studies contribute to the broader understanding of NNMT's role in cancer and its potential as a target for therapeutic intervention, emphasizing the importance of developing selective NNMT inhibitors for clinical use (Li et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(oxolan-3-yloxy)-N-pyridin-3-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(18-12-2-1-6-16-9-12)11-3-4-14(17-8-11)21-13-5-7-20-10-13/h1-4,6,8-9,13H,5,7,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVPPLHHTCOGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.